2-(2-Bromophenyl)ethanimidamide hydrochloride
CAS No.: 127813-37-0
Cat. No.: VC21162641
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127813-37-0 |
|---|---|
| Molecular Formula | C8H10BrClN2 |
| Molecular Weight | 249.53 g/mol |
| IUPAC Name | 2-(2-bromophenyl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
| Standard InChI Key | GTVFCTLUZMPIJI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=N)N)Br.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=N)N)Br.Cl |
Introduction
2-(2-Bromophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS number 127813-37-0. It has a molecular formula of C8H9BrN2.HCl and a molecular weight of approximately 249.54 g/mol . This compound is a derivative of ethanimidamide, modified with a bromophenyl group, which can influence its chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for 2-(2-Bromophenyl)ethanimidamide hydrochloride are not detailed in the available literature, compounds with similar structures often involve reactions between appropriate amines and imidoyl chlorides or related intermediates. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.
Safety and Handling
Handling 2-(2-Bromophenyl)ethanimidamide hydrochloride requires adherence to standard laboratory safety protocols due to its chemical nature. It is essential to consult the Material Safety Data Sheet (MSDS) for specific safety information, including potential hazards, first aid measures, and disposal guidelines .
Research Findings and Future Directions
Currently, there is a lack of detailed research findings specifically on 2-(2-Bromophenyl)ethanimidamide hydrochloride in the available literature. Future studies could focus on exploring its chemical properties, potential biological activities, and applications in various fields such as pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume